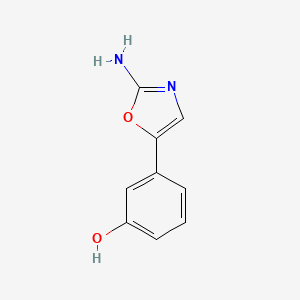

3-(2-Aminooxazol-5-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H8N2O2 |

|---|---|

Poids moléculaire |

176.17 g/mol |

Nom IUPAC |

3-(2-amino-1,3-oxazol-5-yl)phenol |

InChI |

InChI=1S/C9H8N2O2/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11) |

Clé InChI |

DTBHQNRGKVIALD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)O)C2=CN=C(O2)N |

Origine du produit |

United States |

Preamble to Heterocyclic Chemistry: the Oxazole and Phenolic Scaffolds

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in modern medicinal chemistry. nih.govtandfonline.com This scaffold is present in a wide array of natural products and synthetically developed therapeutic agents, demonstrating a broad spectrum of biological activities. tandfonline.com The versatility of the oxazole nucleus allows it to serve as a key pharmacophore in drugs with applications ranging from antibacterial and antifungal to anti-inflammatory and anticancer agents. d-nb.infonih.gov

The significance of oxazole derivatives stems from their ability to act as bioisosteres for amide and ester functional groups. researchgate.netnih.gov This bioisosteric replacement can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates by mitigating hydrolysis by enzymes like proteases and esterases. nih.govdrughunter.com The rigid, planar structure of the oxazole ring also provides a well-defined orientation for substituents, enabling precise interactions with biological targets.

The ongoing research into oxazole derivatives continues to uncover novel therapeutic potentials. The ability to readily functionalize the oxazole ring at various positions allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads. nih.gov

Importance of Aminophenol Structures in Chemical Synthesis and Biological Systems

Aminophenols, aromatic compounds containing both an amino and a hydroxyl group, are fundamental building blocks in organic synthesis and play crucial roles in various biological processes. Their amphoteric nature allows them to react as both weak acids and weak bases, making them versatile intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals. sncl.com

In the pharmaceutical industry, aminophenol derivatives are precursors to a number of important drugs. For instance, 4-aminophenol is a key intermediate in the industrial synthesis of the widely used analgesic and antipyretic drug, acetaminophen. chegg.com The amino and hydroxyl groups of aminophenols can be readily modified, providing a scaffold for the construction of more complex molecules with desired pharmacological properties. researchgate.net

From a biological perspective, the aminophenol moiety is found in various natural products and biologically active molecules. The hydroxyl group can participate in hydrogen bonding, a key interaction in molecular recognition at biological targets, while the amino group can be a site for metabolic transformations or further functionalization to modulate a compound's properties.

Rationale for Investigating Hybrid Oxazole-Phenolic Architectures

The design of hybrid molecules that combine two or more distinct pharmacophores is a well-established strategy in drug discovery aimed at achieving synergistic or additive biological effects, novel mechanisms of action, or improved pharmacokinetic profiles. researchgate.net The investigation of hybrid architectures featuring both oxazole and phenolic scaffolds, such as 3-(2-Aminooxazol-5-yl)phenol, is driven by several key scientific rationales.

Firstly, the combination of a proven heterocyclic scaffold (oxazole) with a versatile functional group (phenol) can lead to compounds with unique biological activities. The oxazole moiety can provide a stable and rigid core that orients the phenolic group for optimal interaction with a biological target. The phenolic hydroxyl group, in turn, can act as a crucial hydrogen bond donor or acceptor, or as a site for metabolic conjugation.

Secondly, the electronic properties of the two moieties can be mutually influential. The electron-donating nature of the phenolic hydroxyl group can modulate the electronic character of the oxazole ring, potentially influencing its reactivity and biological interactions. Conversely, the heterocyclic system can affect the acidity and reactivity of the phenol (B47542).

Finally, the exploration of such hybrid structures expands the available chemical space for drug discovery. By systematically varying the substitution patterns on both the oxazole and phenolic rings, chemists can generate a diverse library of compounds for screening against a wide range of therapeutic targets, increasing the probability of identifying novel and effective drug candidates. researchgate.net

Due to the limited direct research on this compound, the following sections will extrapolate potential synthetic strategies and properties based on established knowledge of related 2-amino-5-aryloxazole derivatives.

Detailed Research Findings on Related Structures

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound could involve the following steps:

Preparation of the α-bromoketone precursor: This would start with 3-hydroxyacetophenone, which would be brominated at the α-position to yield 2-bromo-1-(3-hydroxyphenyl)ethan-1-one.

Cyclocondensation with urea (B33335): The resulting α-bromoketone would then be reacted with urea in a cyclocondensation reaction to form the 2-aminooxazole ring.

This approach is analogous to the synthesis of other 4-aryl-2-aminooxazoles. acs.org

Physicochemical Properties of Related Oxazole-Phenol Hybrids

Interactive Data Table of Predicted Properties:

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₉H₇N₃O₂ | Structural analysis |

| Molecular Weight | 189.17 g/mol | Based on molecular formula |

| pKa (Phenolic OH) | ~9-10 | Typical range for phenols |

| pKa (Amino group) | ~3-4 | Typical range for 2-aminooxazoles |

| LogP | ~1.5 - 2.5 | Estimation based on similar structures |

Note: These values are estimations and would require experimental verification.

Spectroscopic Data of a Representative 2-Amino-5-aryloxazole

While the exact spectroscopic data for this compound is unavailable, the following table presents typical spectroscopic features observed in a related 2-amino-5-aryloxazole derivative, which can serve as a reference.

Interactive Data Table of Spectroscopic Features:

| Spectroscopic Technique | Key Features and Interpretations |

| ¹H NMR | Aromatic protons of the phenyl ring (δ 7-8 ppm), a singlet for the oxazole C4-H (δ ~7 ppm), and a broad singlet for the amino group protons. |

| ¹³C NMR | Resonances for the aromatic carbons, and characteristic signals for the oxazole ring carbons (C2, C4, C5). |

| IR Spectroscopy | N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹), O-H stretching for the phenolic group (~3200-3600 cm⁻¹), and C=N and C=C stretching vibrations for the oxazole and phenyl rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Note: The exact chemical shifts and absorption frequencies would depend on the specific substitution pattern and the solvent used.

Reaction Mechanisms and Chemoselective Pathways in 3 2 Aminooxazol 5 Yl Phenol Synthesis

Mechanistic Investigations of Oxazole (B20620) Cyclization Reactions

The formation of the 2-aminooxazole core is a critical step in the synthesis of 3-(2-Aminooxazol-5-yl)phenol. Several synthetic strategies have been developed for constructing this heterocyclic scaffold, with the most common and mechanistically studied approach involving the condensation of an α-haloketone with urea (B33335) or a urea equivalent.

A primary route involves the reaction of an α-bromo-hydroxyacetophenone with urea. For the synthesis of this compound, the starting material would be 2-bromo-1-(3-hydroxyphenyl)ethan-1-one. The mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from urea on the electrophilic carbonyl carbon of the α-bromoketone. This forms a tetrahedral intermediate.

Intramolecular Cyclization: The intermediate undergoes an intramolecular SN2 reaction. The second nitrogen atom of the urea moiety acts as a nucleophile, displacing the bromide ion from the α-carbon to form a five-membered cyclic intermediate, a 2-imino-oxazoline derivative.

Dehydration/Tautomerization: The cyclic intermediate then undergoes dehydration and tautomerization to yield the aromatic 2-aminooxazole ring. This step is often acid-catalyzed and is the driving force for the formation of the stable aromatic system.

This classical approach, often referred to as a variation of the Hantzsch synthesis, is widely applicable. For instance, a similar strategy is used to synthesize 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, where 3-(2-bromoacetyl)-2H-chromen-2-one is reacted with urea. researchgate.net

Modern variations of 2-aminooxazole synthesis have been developed to improve yields, reaction times, and substrate scope. One notable method is the microwave-mediated synthesis from a β-keto azide (B81097), an isothiocyanate, and triphenylphosphine. nsf.gov The proposed mechanism for this transformation involves the initial reaction of the β-keto azide with triphenylphosphine, analogous to a Staudinger reaction, to form an iminophosphorane. nsf.gov This intermediate then reacts with the isothiocyanate to form a carbodiimide (B86325), which subsequently undergoes intramolecular cyclization to furnish the 2-aminooxazole product in a rapid, one-pot process. nsf.gov

| Method | Key Reactants | Typical Conditions | Mechanistic Highlights | Reference |

|---|---|---|---|---|

| Hantzsch-type Synthesis | α-Haloketone, Urea | Reflux in a solvent like ethanol | Nucleophilic attack, intramolecular cyclization, and dehydration | researchgate.netacs.org |

| Microwave-Assisted Synthesis | β-Keto azide, Isothiocyanate, Triphenylphosphine | Microwave irradiation (e.g., 150 °C, 5 min) | Formation of iminophosphorane and carbodiimide intermediates, followed by cyclization | nsf.gov |

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) in a solvent like methanol | Forms 5-substituted oxazoles via oxazoline (B21484) intermediate; not directly for 2-aminooxazoles | ijpsonline.comnih.govmdpi.com |

| Gold-Catalyzed Cycloisomerization | N-Propargylcarboxamides | Gold catalyst (e.g., AuCl) | 6-endo-dig cyclization followed by isomerization | acs.org |

Elucidation of Selectivity in Functional Group Transformations

The synthesis of this compound is complicated by the presence of multiple reactive sites: the phenolic hydroxyl group, the C-H bonds of the benzene (B151609) ring, and the amino group of the oxazole. Achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is therefore paramount.

A primary challenge is the reactivity of the phenolic hydroxyl group, which is both nucleophilic and acidic. During the oxazole ring formation from 2-bromo-1-(3-hydroxyphenyl)ethan-1-one and urea, the phenoxide, formed under basic or even neutral conditions, could potentially compete with urea as a nucleophile, leading to undesired O-alkylation (Williamson ether synthesis). To prevent this and other side reactions, the phenolic group is often protected prior to the cyclization step. rsc.org The choice of protecting group is crucial; it must be stable to the cyclization conditions and readily removable afterward without affecting the newly formed 2-aminooxazole ring.

| Protecting Group | Protection Reagent | Typical Deprotection Conditions | Key Features | Reference |

|---|---|---|---|---|

| Methyl (Me) | Dimethyl sulfate, Methyl iodide | Strong acids (HBr, BBr₃) | Very stable but requires harsh deprotection. | rsc.org |

| Benzyl (B1604629) (Bn) | Benzyl bromide, Benzyl chloride | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to many reagents, removed under mild conditions. | frontiersin.org |

| Silyl (B83357) Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion sources (e.g., TBAF) | Tunable stability, mild removal. | frontiersin.org |

| Para-Methoxybenzyl (PMB) | PMB-Cl | Oxidative cleavage (DDQ, CAN) | Orthogonal to many other protecting groups. | beilstein-journals.org |

Once the core structure is synthesized, subsequent derivatization must also be highly selective. The 2-amino group on the oxazole ring and the phenolic hydroxyl group exhibit different nucleophilic and electronic properties. For example, acylation or alkylation reactions could occur at either the nitrogen of the amino group or the oxygen of the phenol (B47542). The reaction conditions, such as pH and the choice of solvent and electrophile, can be tuned to favor one site over the other. Generally, the amino group is a stronger nucleophile than the phenolic oxygen, allowing for selective N-functionalization under controlled conditions. Conversely, the acidity of the phenol allows for selective O-functionalization by first treating with a base to form the more nucleophilic phenoxide. acs.org

Stereochemical Considerations in Derivative Formation

While this compound itself is an achiral molecule, its functional handles—the amino and phenolic groups—provide sites for the introduction of chirality, making stereochemical control a significant aspect of its derivative chemistry. Stereochemistry becomes critical when the molecule is reacted with chiral reagents or when catalysts are used to induce asymmetry.

A notable example of stereoselectivity involving the 2-aminooxazole scaffold is its reaction with chiral aldehydes. Research in prebiotic chemistry has shown that 2-aminooxazole reacts with glyceraldehyde, the simplest chiral sugar, in a highly diastereoselective manner to form pentose (B10789219) aminooxazolines. ucl.ac.uk This reaction shows a strong preference for the formation of ribo- and arabino-configured products, demonstrating that the 2-aminooxazole structure can effectively relay stereochemical information during C-C bond formation. ucl.ac.ukacs.org

This inherent diastereoselectivity can be exploited in the synthesis of chiral derivatives of this compound. For instance, a reductive amination reaction between the amino group and a chiral ketone or aldehyde would lead to the formation of a diastereomeric mixture of products. The ratio of these diastereomers would be influenced by the steric environment around the reacting centers. The development of stereoselective methods for the formation of derivatives is crucial for applications in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

| Reactants | Reaction Type | Key Observation | Significance | Reference |

|---|---|---|---|---|

| 2-Aminooxazole, Glyceraldehyde | Aldol-type addition / Cyclization | Pronounced diastereoselectivity for ribo- and arabino-aminooxazolines. | Demonstrates inherent stereodirecting ability of the 2-aminooxazole scaffold. | ucl.ac.ukacs.org |

| Chiral β-Hydroxy Amides | Cyclodehydration (e.g., using Deoxo-Fluor®) | Stereospecific formation of oxazolines with inversion of configuration. | Shows that precursor stereochemistry can control the stereochemistry of heterocyclic products. | rsc.org |

| 2-Aminooxazole, L-Amino Acid, L/D-Sugar | Selective reaction/sequestration | L-amino acid selectively reacts with 2-aminooxazole and the unnatural L-sugar, enriching the D-sugar. | Highlights potential for chiral resolution and kinetic selection in complex mixtures. | uni-muenchen.de |

Molecular Structure Activity Relationship Sar Investigations of 3 2 Aminooxazol 5 Yl Phenol Analogues

Correlation Between Structural Features and In Vitro Biological Potencies

The biological potency of 3-(2-aminooxazol-5-yl)phenol analogues is intrinsically linked to their structural architecture. SAR studies have systematically explored modifications of the core scaffold, linker, and peripheral substituents to establish clear correlations with in vitro activity against various biological targets, including enzymes and pathogenic organisms.

The 2-aminooxazole core itself is fundamental to activity, with its isosteric replacement of the 2-aminothiazole (B372263) ring often maintaining or altering the biological profile in a predictable manner. acs.orgnih.gov For instance, in the context of antitubercular agents, 2-aminooxazole derivatives have demonstrated promising activity against Mycobacterium tuberculosis, showing a trend similar to their 2-aminothiazole counterparts, confirming them as viable bioisosteres. acs.orgnih.gov

In a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives evaluated for antimicrobial and antiproliferative activities, specific substitution patterns were correlated with enhanced potency. researcher.lifenih.gov The introduction of various substituents on a terminal phenyl ring led to a range of activities. For example, against the HCT116 human colorectal carcinoma cell line, a derivative featuring a 4-chlorophenyl group (compound 14 ) was identified as the most potent. researcher.lifenih.gov Similarly, for activity against the MCF7 breast carcinoma cell line, a derivative with a 4-fluorophenyl substituent (compound 6 ) showed the highest potency. researcher.life These findings underscore the direct relationship between the terminal aryl substitution and the observed in vitro antiproliferative effects.

The nature of the group attached to the 2-amino position of the oxazole (B20620) ring is also a critical determinant of activity. In studies of benzimidazole-based oxazole hybrids as cholinesterase inhibitors, the substituents on the phenyl rings significantly influenced inhibitory concentrations (IC₅₀). mdpi.comresearchgate.net

Below is a data table summarizing the in vitro biological potencies of selected 3-(2-aminooxazol-5-yl)-2H-chromen-2-one analogues against two cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Selected 3-(2-aminooxazol-5-yl)-2H-chromen-2-one Analogues

| Compound ID | R-group on Terminal Phenyl | IC₅₀ vs. HCT116 (µM) | IC₅₀ vs. MCF7 (µM) |

|---|---|---|---|

| 3 | 4-Hydroxyphenyl | >100 | 97.4 |

| 5 | 4-Methoxyphenyl | 89.2 | 90.1 |

| 6 | 4-Fluorophenyl | 83.5 | 74.1 |

| 8 | 3-Nitrophenyl | 95.3 | 98.2 |

| 14 | 4-Chlorophenyl | 71.8 | 85.3 |

Data sourced from studies on the antiproliferative potential of oxazole derivatives. researcher.lifenih.gov

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric properties of substituents on the this compound framework play a pivotal role in modulating molecular interactions with biological targets, thereby influencing efficacy. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the charge distribution across the molecule, affecting its ability to form key hydrogen bonds, hydrophobic, or electrostatic interactions within a target's binding site. mdpi.comnih.gov

Electronic Effects: The presence of EWGs, such as nitro (–NO₂) or trifluoromethyl (–CF₃) groups, on a phenyl ring within the analogue structure has been shown to enhance biological activity in certain contexts. mdpi.com For example, in a series of benzimidazole-oxazole hybrids, a –CF₃ group at the para-position of one phenyl ring and a –NO₂ group at the meta-position of another resulted in the most potent analogue against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The electron-withdrawing nature of these groups can make the associated benzene (B151609) ring more cationic, potentially strengthening interactions with electron-rich residues in an enzyme's active site. mdpi.com Furthermore, the oxygen atoms of a nitro group or the fluorine atoms of a –CF₃ group can participate directly in hydrogen or halogen bonding, further anchoring the ligand. mdpi.com Conversely, the introduction of EDGs like methoxy (B1213986) (–OCH₃) groups can also be beneficial, as seen in some cyclooxygenase-2 (COX-2) inhibitors where a para-methoxy phenyl substituent led to high in vitro selectivity. nih.gov

The interplay between electronic and steric properties is often complex. A substituent's effect is not solely based on its electron-donating or -withdrawing nature but also on its size and where it is positioned on the scaffold.

Table 2: Influence of Electronic and Steric Properties of Substituents on Activity

| Compound Class | Substituent (Property) | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzimidazole-Oxazole Hybrids | –CF₃ (EWG) | para-position, Ring B | Potent AChE/BuChE Inhibition | mdpi.com |

| Benzimidazole-Oxazole Hybrids | –NO₂ (EWG) | meta-position, Ring C | Potent AChE/BuChE Inhibition | mdpi.com |

| Triazole-Thiazole/Oxazole Hybrids | –OCH₃ (EDG) | para-position, Phenyl Ring | High COX-2 Selectivity | nih.gov |

| 2-Aminothiazole Derivatives | Phenyl Group (Bulky) | C4-position, Thiazole (B1198619) Ring | Decreased Potency | nih.gov |

This table summarizes findings on how substituent properties affect biological outcomes. mdpi.comnih.govnih.gov

Positional Isomerism and Its Influence on Activity Profiles

Positional isomerism, the differential placement of functional groups on a molecular scaffold, can have a profound impact on the biological activity of this compound analogues. Moving a substituent from one position to another (e.g., ortho-, meta-, to para- on a phenyl ring) can drastically alter the molecule's three-dimensional shape, polarity, and ability to interact with specific residues in a biological target. nih.govnih.gov

The significance of substituent position has been clearly demonstrated in various series of heterocyclic compounds. For example, in the investigation of benzimidazole-oxazole inhibitors of cholinesterases, the location of a nitro (–NO₂) group was critical. mdpi.com A derivative with a –NO₂ group at the meta-position of a terminal phenyl ring showed superior activity compared to isomers with the nitro group at other positions, such as the ortho-position. mdpi.com This suggests that the meta-position allows for an optimal orientation of the nitro group to engage in favorable interactions within the enzyme's active site, which is not possible from the ortho-position.

Similarly, studies on 2-aminothiazole anticancer agents revealed that the placement of halogen substituents on a benzene ring was a key determinant of inhibitory activity. nih.gov Analogues with a 3,4-dichloro or a 3-chloro-benzene ring exhibited better growth inhibitory effects against cancer cell lines than those with a 2,4-dichloro substitution. nih.gov This highlights that even for the same type of substituent (in this case, chlorine), the specific isomeric arrangement is crucial for maximizing biological effect. The optimal positioning allows the molecule to adopt a conformation that complements the topology of the target's binding site, enhancing binding affinity and, consequently, potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfrontiersin.org These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and providing insights into the molecular features that govern potency. nih.govnih.gov

For scaffolds related to this compound, such as 2-aminothiazoles and other oxazole-containing hybrids, 3D-QSAR approaches are commonly employed. nih.govsemanticscholar.org These methods analyze the quantitative relationship between the biological activity of a set of molecules and their 3D properties, which are represented by molecular fields.

The general process involves several key steps:

Dataset Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is typically divided into a training set for model development and a test set for external validation. frontiersin.org

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and conformationally sampled. They are then aligned or superimposed according to a common structural feature or a pharmacophore model.

Descriptor Calculation: Numerical descriptors representing the physicochemical, steric, electronic, or hydrophobic properties of the molecules are calculated. In 3D-QSAR, these are often grid-based, where the interaction energies between a probe atom and the molecules are calculated at various points in a 3D grid.

Model Generation: Statistical techniques, such as Partial Least Squares (PLS) or machine learning algorithms like Random Forest (RF) and Support Vector Regression (SVR), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). frontiersin.org

Model Validation: The predictive power and robustness of the generated QSAR model are rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. frontiersin.org

In a study on triazole-thiazole/oxazole hybrids as COX-2 inhibitors, a 3D-QSAR model was developed. nih.govresearchgate.net The resulting contour maps visualized the regions where certain properties are favorable or unfavorable for activity. For example, a blue contour map around the 2-amino-oxazole moiety indicated that a hydrogen bond donor in that region is favorable for activity. nih.gov Such insights are instrumental for guiding the design of new analogues with potentially improved potency. These models can highlight the necessity of specific scaffolds, like the triazole and oxazole/thiazole rings, for achieving the desired biological effect. nih.govsemanticscholar.org

Computational Chemistry and Molecular Dynamics Simulations of 3 2 Aminooxazol 5 Yl Phenol

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method was employed to understand the interaction of 3-(2-Aminooxazol-5-yl)phenol with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. nih.govnih.gov

In a notable study, this compound was identified as an inhibitor of IDO1. Molecular docking simulations were performed to elucidate its binding mechanism within the enzyme's active site. The simulations predicted that the compound binds to the heme iron within the IDO1 active site. The amino group of the 2-aminooxazole moiety is positioned to directly coordinate with the ferric heme iron. The phenol (B47542) portion of the molecule occupies a hydrophobic region of the active site.

The predicted binding affinity, often expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce an enzyme's activity by 50%), was determined experimentally to be 7.9 μM for this compound against human IDO1. Computational docking scores, while not a direct measure of IC₅₀, provide a theoretical estimation of binding strength that helps to rationalize the observed activity and compare different compounds.

The docking simulations were crucial in identifying the specific amino acid residues that form key interactions with this compound, anchoring it within the IDO1 active site. The primary interaction is the coordination of the exocyclic amino group of the oxazole (B20620) ring with the central heme iron.

Beyond this core interaction, the simulations revealed other significant contacts:

The phenolic hydroxyl group is predicted to form a hydrogen bond with the side chain of Serine 167 (Ser167) . This interaction helps to orient the molecule correctly within the binding pocket.

These interactions, summarized in the table below, provide a detailed structural hypothesis for the inhibition of IDO1 by this compound.

| Interacting Part of Compound | Target Residue/Component | Type of Interaction |

| 2-Amino Group (Oxazole) | Heme Iron | Coordination |

| Phenolic Hydroxyl Group | Ser167 | Hydrogen Bond |

| Phenyl Ring | Phe226, Arg231 | Hydrophobic Interaction |

Quantum Chemical Calculations

While specific, detailed quantum chemical calculation studies for this compound are not extensively available in the reviewed scientific literature, this section outlines the principles of such analyses and their theoretical application to the molecule.

Quantum chemical calculations, such as Density Functional Theory (DFT), would be used to analyze the electronic landscape of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. For this compound, the electron-rich 2-aminooxazole and phenol rings would likely be the primary contributors to the HOMO.

An electrostatic potential (ESP) map would visualize the charge distribution across the molecule. It would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the oxazole and phenol groups, indicating regions prone to electrophilic attack or forming hydrogen bonds. Positive potential (blue) would be expected around the amino and hydroxyl hydrogens.

Conformational Analysis and Energy Landscapes

Specific studies detailing the conformational analysis and energy landscapes of this compound are not widely reported. However, such an analysis would be critical to understanding its three-dimensional shape and flexibility, which directly impacts its ability to bind to a target.

The primary degree of rotational freedom in this molecule is the torsion angle around the single bond connecting the oxazole ring (at position C5) and the phenyl ring. A conformational analysis would involve calculating the energy of the molecule as this bond is rotated. The resulting plot of energy versus torsion angle, known as a potential energy surface or energy landscape, would reveal the lowest-energy (most stable) conformations and the energy barriers to rotation between them. This information is vital for docking studies, as the biologically active conformation must be energetically accessible. The planarity and interaction between the two ring systems would be a key determinant of the conformational preference.

Molecular Dynamics Simulations for Dynamic Interaction Characterization

Molecular dynamics (MD) simulations serve as a powerful computational microscope to characterize the dynamic nature of molecular interactions between a ligand and its biological target. In the context of this compound, MD simulations can provide deep insights into the stability of the ligand-protein complex, the specific atomic interactions that mediate binding, and the conformational changes that occur over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology and its application to structurally similar oxazole derivatives have been well-established, offering a clear framework for how such investigations would be conducted and the nature of the expected findings. tandfonline.commdpi.comresearchgate.net

MD simulations of related oxazole-containing compounds, such as imidazo[2,1-b]oxazole derivatives, have been successfully employed to investigate their interactions with protein kinases like BRAF. tandfonline.comtandfonline.comnih.gov These studies typically involve placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then calculating the forces between atoms to model their movements over a specific period, often on the nanosecond scale. tandfonline.com The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is a common choice for parameterizing the protein, while the ligand's topology and parameters can be generated using tools like the CHARMM General Force Field (CGenFF). tandfonline.com

The primary outputs of such simulations for this compound would include analyses of the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex is generally characterized by a low and converging RMSD value over the simulation time. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can pinpoint which parts of the protein are flexible and which are stabilized upon ligand binding.

A critical aspect of MD simulations is the detailed characterization of the intermolecular interactions. For this compound, this would involve monitoring the formation and breakage of hydrogen bonds between the amino and hydroxyl groups of the ligand and the amino acid residues in the binding pocket. The π-π stacking interactions involving the phenol and oxazole rings with aromatic residues of the target protein would also be a key focus. The dynamic persistence of these interactions throughout the simulation provides a measure of their strength and importance for binding affinity.

The binding free energy is another crucial parameter that can be calculated from MD simulation trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a theoretical estimation of the binding affinity of the ligand for the protein. For instance, in studies of imidazo[2,1-b]oxazole derivatives, binding free energies were calculated to compare the potency of different proposed compounds. tandfonline.comnih.gov

A hypothetical summary of data that could be generated from an MD simulation of this compound in complex with a target protein is presented in the table below. This table illustrates the types of quantitative data that help in understanding the dynamic interactions.

| Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD of Protein Backbone | 1.5 Å | Indicates overall stability of the protein structure during the simulation. |

| Average RMSD of Ligand | 0.8 Å | Suggests the ligand remains stably bound in the active site. |

| Key Hydrogen Bonds Occupancy (%) |

| Highlights the most persistent and likely crucial hydrogen bonding interactions. |

| Calculated Binding Free Energy (MM/GBSA) | -95.5 kJ/mol | Provides a theoretical estimation of the binding affinity. |

Spectroscopic and Advanced Analytical Characterization Methodologies for 3 2 Aminooxazol 5 Yl Phenol and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2-aminooxazol-5-yl)phenol and its analogues. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively, allowing for a complete mapping of the molecule's connectivity.

In the ¹H NMR spectrum of a related compound, 3-(oxazol-5-yl)phenol, dissolved in DMSO-d₆, characteristic signals are observed. researchgate.netsemanticscholar.org The phenolic hydroxyl proton typically appears as a broad singlet at approximately 9.21 ppm. researchgate.netsemanticscholar.org The protons of the oxazole (B20620) ring show distinct singlets, with the proton at the 2-position of the oxazole ring appearing around 7.92 ppm and the proton at the 4-position around 7.17 ppm. researchgate.netsemanticscholar.org The aromatic protons of the phenol (B47542) ring exhibit complex splitting patterns, including a triplet at 7.14 ppm and a doublet at 7.04 ppm, corresponding to the coupling between adjacent protons on the benzene (B151609) ring. researchgate.netsemanticscholar.org For this compound, the introduction of the amino group at the 2-position of the oxazole ring would lead to the disappearance of the signal for the proton at that position and the appearance of a new signal for the amino protons, typically as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with each carbon atom appearing as a distinct peak. For aromatic and heterocyclic compounds, the carbon signals typically appear in the downfield region (100-170 ppm). The carbon atoms of the oxazole ring in derivatives have been observed at approximately 150.9 and 141.1 ppm. researcher.life The carbons of the phenyl ring would be expected in the 115-160 ppm range, with the carbon attached to the hydroxyl group being the most downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenolic -OH | 9.0 - 9.5 | broad singlet |

| Amino -NH₂ | 5.0 - 7.0 | broad singlet |

| Oxazole H-4 | 7.0 - 7.5 | singlet |

| Aromatic Protons | 6.5 - 7.5 | multiplet |

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₈N₂O₂), the expected exact molecular weight is approximately 176.17 g/mol . evitachem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 176. The fragmentation of phenols often involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion, or the loss of a carbon monoxide molecule (CO) to give an [M-28]⁺ fragment. Aromatic compounds are known to produce strong molecular ion peaks due to their stability. mdpi.com The presence of the oxazole ring introduces additional fragmentation pathways. For substituted 2-aminobenzoxazoles, the elimination of HCN and CO from the molecular ion has been noted as a characteristic fragmentation pattern. mdpi.com

Electrospray ionization (ESI), a soft ionization technique, is also commonly used, particularly for more polar or thermally labile molecules. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺, which for this compound would appear at an m/z of 177. This technique is often used in patent literature for the characterization of related oxazole derivatives. google.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Ionization Mode |

| [M]⁺ | 176 | EI |

| [M+H]⁺ | 177 | ESI |

| [M-H]⁺ | 175 | EI |

| [M-CO]⁺ | 148 | EI |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its phenolic, amino, and oxazole moieties. A broad absorption band in the region of 3550-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenol group, with the broadening due to hydrogen bonding. mdpi.com The N-H stretching vibrations of the primary amino group typically appear as two sharp peaks in the 3500-3300 cm⁻¹ range. The stretching vibration of the C=N bond within the oxazole ring is expected to produce a peak between 1630 and 1690 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region, and C-O stretching of the phenol will appear around 1200 cm⁻¹. mdpi.com For a related compound, 2-amino-5-(3,4,5-trimethoxyphenyl)oxazoline, characteristic IR peaks were observed at 3.03, 3.21, 5.90, 6.18, 6.26, 6.60, 6.70, and 7.08 µm (corresponding to approximately 3300, 3115, 1695, 1618, 1603, 1515, 1493, and 1412 cm⁻¹, respectively). google.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. Phenol itself shows a maximum absorption (λmax) at around 275 nm. researchgate.net The extended conjugation provided by the 5-substituted oxazole ring is expected to shift this absorption to a longer wavelength (a bathochromic shift). The presence of the amino group, an auxochrome, would likely further influence the absorption spectrum. For derivatives of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one, which have a more extended conjugated system, absorption maxima are observed at various wavelengths depending on the substitution. researcher.lifegoogleapis.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3550 - 3200 | Strong, Broad |

| Amino N-H stretch | 3500 - 3300 | Medium, Sharp (two bands) |

| C=N stretch (oxazole) | 1690 - 1630 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-O stretch (phenol) | 1260 - 1180 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable in general research)

The crystal structures of several related 2-aminothiazole (B372263) and 2-aminooxazole derivatives have been determined by single-crystal X-ray diffraction. bldpharm.comgoogle.com These studies reveal important details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the solid state and have implications for physical properties like melting point and solubility. For instance, in co-crystals of 2-aminothiazole derivatives, proton transfer from a carboxylic acid to the thiazole (B1198619) nitrogen is a common feature, leading to the formation of salt bridges that stabilize the crystal lattice. google.com Similar interactions would be expected for this compound, with the phenolic hydroxyl and the amino group participating in hydrogen bonding networks.

Mechanistic Probing of Biomolecular Interactions of 3 2 Aminooxazol 5 Yl Phenol Analogues

Investigation of Enzyme Inhibition Mechanisms

The structural features of 3-(2-aminooxazol-5-yl)phenol analogues make them candidates for interacting with various enzymes, potentially leading to the modulation of their activity.

Analogues of this compound, particularly those incorporating the oxazole (B20620) ring, have been investigated for their ability to inhibit cholinesterases, enzymes pivotal in the regulation of the neurotransmitter acetylcholine. nih.gov Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.gov While specific inhibitory concentration (IC₅₀) values for direct analogues of this compound are not extensively documented in the reviewed literature, the broader class of oxazole-containing compounds has demonstrated notable activity. For instance, uracil (B121893) derivatives have been studied as cholinesterase inhibitors, with the mechanism proposed to be the obstruction of the active site entrance. nih.gov This suggests that the oxazole moiety within the this compound scaffold could similarly interact with the active sites of AChE and BChE. nih.gov Further research is required to determine the specific inhibitory potentials and mechanisms of this compound analogues against these enzymes.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer. nih.gov

Cyclin-Dependent Kinases (CDKs): Analogues of this compound have been explored for their potential to inhibit CDKs. A study on 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivatives, which are analogues of the core compound, included molecular docking studies against CDK8. nih.gov These studies aim to predict the binding affinity and interaction patterns of the compounds within the enzyme's active site. While specific IC₅₀ values from experimental assays were not provided in this particular study, the docking results suggest a potential for these analogues to act as CDK inhibitors. nih.gov

VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov While direct experimental data on VEGFR2 inhibition by this compound analogues is limited, studies on structurally related compounds provide insights. For example, a series of piperazinylquinoxaline-based derivatives were evaluated for their VEGFR2 inhibitory activity, with some compounds showing IC₅₀ values in the sub-micromolar range. nih.gov

Table 1: VEGFR2 Inhibition by Structurally Related Quinoxaline Derivatives

| Compound | IC₅₀ (µM) against VEGFR-2 |

| Compound 11 | 0.192 |

| Compound 10e | 0.241 |

| Sorafenib (Control) | 0.082 |

Data sourced from a study on piperazinylquinoxaline-based VEGFR-2 inhibitors. nih.gov This table presents data for compounds structurally related to the subject of this article to provide context on the potential of similar heterocyclic systems.

These findings suggest that the heterocyclic scaffold present in this compound could serve as a basis for designing novel VEGFR2 inhibitors.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a major strategy for anti-inflammatory therapies. researchgate.net Research into oxazole derivatives has indicated their potential as COX inhibitors. For instance, some novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. mdpi.com While these are not direct analogues of this compound, they share a heterocyclic core structure. One of the synthesized quinazolinone derivatives showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. mdpi.com This indicates that the broader class of compounds containing heterocyclic rings, such as the oxazole in this compound, may interact with COX enzymes. However, specific data on the COX inhibitory activity of direct analogues of this compound is needed for a conclusive understanding.

Prolyl oligopeptidase (PREP) is a serine protease that has been implicated in neurodegenerative diseases. A series of 5-aminothiazole-based ligands for PREP, which are structurally similar to 5-aminooxazoles, have been identified as potent modulators of the protein-protein interaction functions of PREP, despite being weak inhibitors of its proteolytic activity. nih.govnih.gov This suggests that these compounds may exert their effects through a different mechanism than direct enzyme inhibition. The stability of the 5-aminothiazole scaffold allowed for more extensive exploration of different substituents compared to the 5-aminooxazole scaffold. nih.gov These findings imply that analogues of this compound could potentially modulate PREP activity, not necessarily by direct inhibition of its enzymatic function, but by influencing its interactions with other proteins. nih.govnih.gov

Antimicrobial Action Mechanisms (Non-Clinical)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, including oxazole derivatives, are a promising area of research in this field. researchgate.net

A study on a series of 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivatives has provided specific data on their antibacterial activity. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, and their minimum inhibitory concentrations (MICs) were determined. The results indicate that these analogues of this compound have promising antibacterial properties. nih.gov

Table 2: Antibacterial Activity of 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one Derivatives

| Compound | Target Bacterium | MIC (µM) |

| 3 | Staphylococcus aureus | 14.8 |

| 8 | Bacillus subtilis | 17.5 |

| 3 | Escherichia coli | 14.8 |

| 14 | Pseudomonas aeruginosa | 17.3 |

| 6 | Salmonella enterica | 17.8 |

Data from Kakkar et al. (2018). nih.gov The table shows the minimum inhibitory concentration (MIC) of selected compounds against various bacterial strains.

The mechanism of action for these compounds is likely related to their ability to interact with essential bacterial enzymes or cellular structures. researchgate.net The oxazole ring is a key pharmacophore that can engage in various non-covalent interactions with biological targets. researchgate.net Further studies are needed to elucidate the precise molecular targets of these compounds within bacterial cells.

Antifungal Action Mechanisms

The precise mechanisms by which this compound analogues exert their antifungal effects are a subject of ongoing research. However, studies on related phenolic and oxazole-containing compounds provide valuable insights into potential modes of action. A primary target for many antifungal agents is the fungal cell membrane, with ergosterol (B1671047) being a key component. nih.gov Antifungal compounds can disrupt the synthesis of ergosterol or interact with it directly, leading to increased membrane permeability and cell death. nih.gov

Another potential mechanism involves the inhibition of crucial fungal enzymes. For instance, some antifungal agents act as respiration inhibitors, which is primarily a fungistatic effect rather than fungicidal. researchgate.netmdpi.com This inhibition can lead to a decrease in ATP biosynthesis and ultimately cause the collapse of fungal hyphae. researchgate.net Furthermore, some compounds can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and damage to cellular components. mdpi.com

In a study on 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, several compounds exhibited notable antifungal activity against various fungal strains. nih.govnih.gov The activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

Table 1: Antifungal Activity of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one Analogues

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| 3 | Candida albicans | 29.6 |

| 5 | Candida albicans | 29.6 |

| 6 | Aspergillus niger | 17.8 |

Data sourced from a study on the antimicrobial potential of synthesized oxazole derivatives. nih.govnih.gov

The structural features of these analogues, such as the presence of the oxazole ring and various substituents, likely play a crucial role in their antifungal efficacy by influencing their ability to interact with fungal-specific targets.

Antioxidant and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govresearchgate.net The primary mechanisms by which phenolic compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The SET mechanism involves the transfer of an electron from the antioxidant to the radical. nih.gov

The antioxidant capacity of this compound analogues and related phenolic compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govjetir.org The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. jetir.orgmdpi.com

The structure of the phenolic compound significantly influences its antioxidant activity. The number and position of hydroxyl groups on the aromatic ring are critical determinants. nih.govresearchgate.net For instance, compounds with a catechol (3,4-dihydroxy) group often exhibit strong radical scavenging activity. mdpi.com The presence of other substituents on the aromatic ring can also modulate the antioxidant potential.

Table 2: Radical Scavenging Activity of Selected Phenolic Compounds

| Compound | Assay | Scavenging Efficacy (%) |

|---|---|---|

| Compound with 3,4-dihydroxyl group | DPPH | 77 |

| Compound with 3-alkoxy-4-hydroxy group | DPPH | 62 |

| Compound with 3,5-di-tert-butyl-4-hydroxyl group | DPPH | 68 |

Data represents the percentage of DPPH radical scavenging at a concentration of 500 µM. mdpi.com

Studies on various phenolic derivatives have shown that their antioxidant activity can be correlated with their electronic and energetic properties, which can be investigated using computational methods like density functional theory (DFT). nih.govbohrium.com These studies help in understanding the preferred mechanism of radical scavenging, such as sequential proton loss-electron transfer. nih.govbohrium.com

DNA Interaction Studies (at a mechanistic level)

The interaction of small molecules with DNA is a critical area of study, particularly in the context of developing new therapeutic agents. While specific mechanistic studies on the DNA interactions of this compound are not extensively detailed in the provided search results, insights can be drawn from studies on structurally related compounds.

Molecular docking studies are a powerful computational tool used to predict the binding affinity and mode of interaction between a small molecule and a biological macromolecule like DNA. nih.gov These studies can elucidate potential interactions such as hydrogen bonding and hydrophobic interactions between the compound and the DNA molecule. nih.gov The conformation of the compound and its ability to fit into the grooves of the DNA double helix are crucial for its binding affinity. nih.gov

For some heterocyclic compounds, their planar aromatic structures allow them to intercalate between the base pairs of DNA, leading to a distortion of the DNA structure and interference with processes like replication and transcription. Other compounds may bind to the minor or major groove of DNA. The specific functional groups on the molecule play a significant role in determining the mode and strength of the interaction. nih.gov

While direct experimental data on the DNA interaction of this compound is limited in the provided context, the presence of the planar oxazole and phenol (B47542) rings suggests a potential for DNA interaction, which could be a subject for future mechanistic investigations.

Future Research Directions and Conceptual Advancements in 3 2 Aminooxazol 5 Yl Phenol Chemistry

Rational Design of Next-Generation Analogues Based on Mechanistic Insights

The future design of analogues of 3-(2-aminooxazol-5-yl)phenol will heavily rely on a deeper understanding of their mechanism of action. By elucidating how these compounds interact with their biological targets at a molecular level, researchers can make informed decisions to optimize their properties.

One approach involves leveraging insights from molecular docking studies. For instance, studies on derivatives of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one have suggested interactions with targets like CDK8 and ER-α. nih.govresearchgate.net Future work should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure and its substituents to identify key pharmacophoric features. This will help in understanding which parts of the molecule are crucial for biological activity.

Target Identification and Validation: For compounds showing promising activity, identifying and validating their specific molecular targets is paramount. This will move the research from broad screening to targeted drug design.

Computational Modeling: Utilizing advanced computational techniques to predict the binding affinity and mode of interaction of newly designed analogues, thereby prioritizing the synthesis of the most promising candidates.

A study on 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivatives demonstrated that specific substitutions led to enhanced antimicrobial and antiproliferative activities. nih.gov For example, compound 14 in that study was identified as a lead for rational drug design of anticancer molecules based on its docking score with CDK8. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Target Cell Line | IC50 (µM) |

| Compound 6 | MCF7 | 74.1 |

| Compound 14 | HCT116 | 71.8 |

Data from a study on 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. nih.govresearchgate.net

Development of Highly Efficient and Sustainable Synthetic Pathways

While synthetic routes to this compound derivatives exist, future efforts should be directed towards developing more efficient and environmentally friendly methods. nih.govresearchgate.net Key areas of focus include:

Green Chemistry Approaches: Employing principles of green chemistry to reduce waste, use less hazardous reagents, and improve energy efficiency. This could involve exploring solvent-free reactions or using catalytic methods.

Flow Chemistry: Utilizing continuous flow reactors for better control over reaction parameters, improved safety, and easier scalability.

The current synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one involves a multi-step process starting from salicylaldehyde (B1680747) and ethyl acetoacetate (B1235776). nih.gov Future research could explore novel synthetic strategies to access the core this compound scaffold more directly.

Exploration of Novel Biological Targets and Therapeutic Concepts

The oxazole (B20620) ring is a versatile scaffold known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. researchgate.netnih.govbsb-muenchen.de While initial studies on this compound derivatives have focused on antimicrobial and anticancer effects, there is significant potential to explore other therapeutic areas. nih.govresearchgate.net

Future research should investigate the potential of these compounds against:

Neurodegenerative Diseases: Given the prevalence of phenolic structures in compounds targeting neurological disorders, exploring the neuroprotective effects of this compound analogues is a logical next step.

Metabolic Disorders: Some oxazole derivatives have shown promise in managing diabetes and obesity, suggesting a potential avenue for this class of compounds. nih.gov

Viral Infections: The search for novel antiviral agents is a constant need, and the structural features of these compounds may be amenable to targeting viral enzymes or entry processes.

Screening libraries of this compound derivatives against a broader range of biological targets could uncover unexpected and valuable therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Predictive Modeling: Developing QSAR models using ML algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before their synthesis. springernature.com This can help in prioritizing synthetic efforts on molecules with the highest probability of success.

De Novo Design: Utilizing generative AI models to design novel molecular structures with desired properties based on the this compound scaffold.

Synthesis Planning: Employing AI-powered retrosynthesis tools to devise efficient and novel synthetic routes to target analogues. nih.gov

By training ML models on existing data for oxazole and phenol-containing compounds, researchers can create predictive tools tailored to this specific chemical space. nih.gov

Expanding the Scope of Oxazole-Phenolic Hybrid Architectures beyond Existing Applications

The combination of oxazole and phenol (B47542) moieties creates a "hybrid" molecule that can possess unique properties arising from the interplay of the two pharmacophores. researchgate.net Future research should explore the creation of more complex and diverse molecular architectures based on this hybrid scaffold.

This could involve:

Molecular Hybridization: Strategically combining the this compound core with other known pharmacophores to create multi-target ligands or compounds with enhanced potency and selectivity. The synthesis of 1,2,3-triazole hybrids containing both isatin (B1672199) and phenolic cores serves as an example of such a strategy. mdpi.com

Development of Covalent Inhibitors: Designing analogues that can form covalent bonds with their biological targets, potentially leading to longer-lasting therapeutic effects.

Scaffold Diversification: Moving beyond simple substitutions to create more complex fused-ring systems or macrocyclic structures incorporating the oxazole-phenol motif.

By pushing the boundaries of chemical synthesis and exploring novel biological applications, the full therapeutic potential of this compound and its derivatives can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.